Spiro[2.4]heptan-4-ol, phenylcarbamate
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Overview
Description
Spiro[2.4]heptan-4-ol, phenylcarbamate is a compound with a unique spirocyclic structure. It consists of a spiro[2.4]heptane core with a hydroxyl group at the 4-position and a phenylcarbamate group attached to the hydroxyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[2.4]heptan-4-ol, phenylcarbamate typically involves the preparation of the spiro[2.4]heptane core followed by functionalization at the 4-position. One common method involves the transformation of spiro[2.4]heptan-4-one into the desired product through a series of reactions. For example, spiro[2.4]heptan-4-one can be converted to 5-phenylthio-α,β-unsaturated ketone, which is then subjected to conjugate addition of an organocuprate reagent .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis likely involves similar steps as those used in laboratory settings, scaled up for larger production volumes. Optimization of reaction conditions and purification processes would be essential for efficient industrial production.
Chemical Reactions Analysis
Types of Reactions
Spiro[2.4]heptan-4-ol, phenylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The phenylcarbamate group can be reduced to form the corresponding amine.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as alkoxides and amines can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of spiro[2.4]heptan-4-one or spiro[2.4]heptan-4-al.
Reduction: Formation of spiro[2.4]heptan-4-amine.
Substitution: Formation of various substituted spiro[2.4]heptane derivatives.
Scientific Research Applications
Spiro[2.4]heptan-4-ol, phenylcarbamate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Spiro[2.4]heptan-4-ol, phenylcarbamate involves its interaction with specific molecular targets and pathways. The phenylcarbamate group can interact with enzymes and receptors, modulating their activity. The spirocyclic structure may also contribute to the compound’s stability and bioavailability. Detailed studies on the molecular targets and pathways involved are necessary to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Spiro[2.4]heptane analogues: These compounds share the spiro[2.4]heptane core but differ in the functional groups attached.
Spirocyclopropanes: These compounds have a spirocyclic structure with a cyclopropane ring instead of a heptane ring.
Uniqueness
Spiro[2.4]heptan-4-ol, phenylcarbamate is unique due to its specific combination of a spiro[2.4]heptane core and a phenylcarbamate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
73928-08-2 |
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Molecular Formula |
C14H17NO2 |
Molecular Weight |
231.29 g/mol |
IUPAC Name |
spiro[2.4]heptan-7-yl N-phenylcarbamate |
InChI |
InChI=1S/C14H17NO2/c16-13(15-11-5-2-1-3-6-11)17-12-7-4-8-14(12)9-10-14/h1-3,5-6,12H,4,7-10H2,(H,15,16) |
InChI Key |
MHTOTGKLDPSBIU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2(C1)CC2)OC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
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